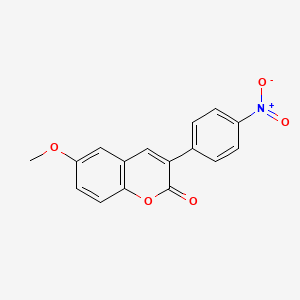

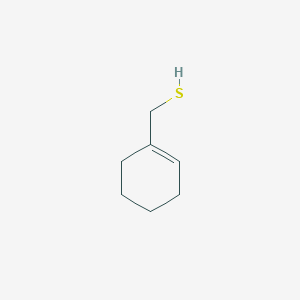

6-Methoxy-3-(4-nitrophenyl)chromen-2-one

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“6-Methoxy-3-(4-nitrophenyl)chromen-2-one” is a chemical compound with the molecular formula C16H11NO5 . It is a derivative of chromen-2-one, a significant structural entity that belongs to the class of oxygen-containing heterocycles . This compound acts as a major building block in a large class of medicinal compounds .

Synthesis Analysis

The synthesis of chroman-4-one derivatives, including “this compound”, has been a subject of several studies . These studies have focused on improving the methodologies of 4-chromanone-derived compounds . The synthesis methods are carried out in both classical and non-classical conditions, particularly under green conditions such as using green solvent and catalyst .Molecular Structure Analysis

The molecular structure of “this compound” can be analyzed using various spectroscopic techniques. For instance, the IR spectrum can provide information about the functional groups present in the molecule . The 1H NMR and 13C NMR spectra can provide detailed information about the hydrogen and carbon atoms in the molecule, respectively .Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” can be inferred from its molecular structure and spectroscopic data . For instance, its molecular weight is 297.262 Da . Other properties such as melting point, solubility, and stability can be determined experimentally.Wissenschaftliche Forschungsanwendungen

Synthesis and Catalytic Properties

6-Methoxy-3-(4-nitrophenyl)chromen-2-one is used in the synthesis of various compounds. Alonzi et al. (2014) discuss its application in the synthesis of Warfarin and its analogues, emphasizing its role in environmentally friendly catalytic processes using polystyrene-supported catalysts for Michael additions, a crucial step in these syntheses (Alonzi et al., 2014).

Crystal Structure Analysis

The compound's crystal structure has been analyzed to understand its conformation and molecular interactions. Inglebert et al. (2014) studied its crystal structure, noting the unique conformations and interactions within its molecular structure (Inglebert et al., 2014).

Antimicrobiotic and Anti-Inflammatory Effects

An isoflavone derivative of this compound, isolated from Belamcanda chinensis, exhibits antimicrobiotic and anti-inflammatory properties. Liu et al. (2008) found that the compound's molecular arrangement facilitates these biological activities (Liu et al., 2008).

Phototransformation Studies

Phototransformation of chromenones like this compound has been a subject of research. Khanna et al. (2015) explored its phototransformation, leading to the formation of exotic tetracyclic scaffolds, which is significant for understanding photochemical reactions in chromenones (Khanna et al., 2015).

Antitumor Activities

The compound's derivatives show potential in antitumor applications. Yin et al. (2013) synthesized analogues of this compound, identifying some with potent antiproliferative activities against tumor cell lines, highlighting their potential in cancer therapy (Yin et al., 2013).

Fluorescent Probes for Biological Imaging

The compound has been used in the development of fluorescent probes for biological imaging. Feng et al. (2016) developed a probe using a derivative of this compound for imaging hypoxic tumor cells, demonstrating its utility in biomedical research (Feng et al., 2016).

Photovoltaic Properties

The compound's derivatives are explored for their photovoltaic properties in dye-sensitized solar cells. Gad et al. (2020) conducted experimental and computational studies on chromen-2-one-based organic dyes, revealing their potential in improving photoelectric conversion efficiency (Gad et al., 2020).

Antibacterial Activity

Derivatives of this compound have been synthesized and tested for their antibacterial activity. Behrami et al. (2019) investigated the antibacterial effects of these compounds against various bacterial strains, demonstrating their potential in developing new antibacterial agents (Behrami et al., 2019).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

6-methoxy-3-(4-nitrophenyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11NO5/c1-21-13-6-7-15-11(8-13)9-14(16(18)22-15)10-2-4-12(5-3-10)17(19)20/h2-9H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATLZEMJLXONUAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)OC(=O)C(=C2)C3=CC=C(C=C3)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Methoxy-5-{[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]sulfamoyl}benzamide](/img/structure/B2557084.png)

![2-[1-(2-fluorophenyl)tetrazol-5-yl]sulfanyl-N-[2-(6-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B2557087.png)

![3-{[4-(1-Hydroxyethyl)phenyl]sulfanyl}azepan-2-one](/img/structure/B2557088.png)

![N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2557089.png)

![N-{4-[(4-bromophenyl)sulfonyl]phenyl}-2,6-difluorobenzenecarboxamide](/img/structure/B2557092.png)

![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-(pyridin-3-ylmethyl)-1H-pyrazole-5-carboxamide](/img/structure/B2557096.png)

![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(2-ethoxyphenyl)acetamide](/img/structure/B2557099.png)

![N-[2-(2-imidazol-1-ylethoxy)phenyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine-4-carboxamide](/img/structure/B2557103.png)

![(2Z)-N-(4-methoxyphenyl)-2-{[3-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2557105.png)

![3-(3,4-dimethoxyphenyl)-3-hydroxy-1-(o-tolyl)-3,5,6,7,8,9-hexahydro-2H-imidazo[1,2-a]azepin-1-ium bromide](/img/structure/B2557106.png)